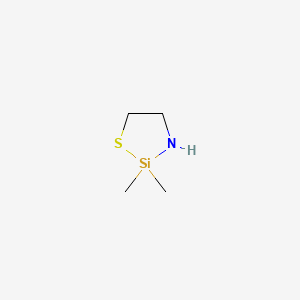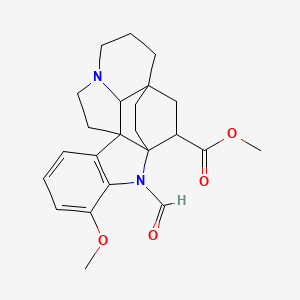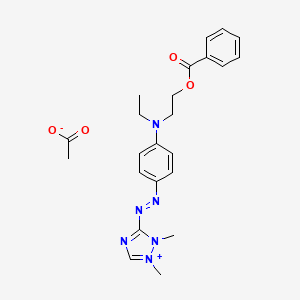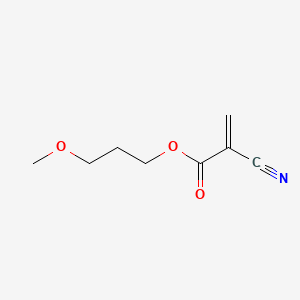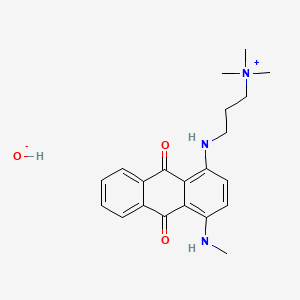
3-((9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl)aminopropyl)trimethylammonium hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium hydroxide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of anthracene and ammonium groups, which contribute to its distinctive chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium hydroxide typically involves multiple steps:
Formation of the Anthracene Derivative: The initial step involves the preparation of the anthracene derivative through a Friedel-Crafts acylation reaction, followed by reduction and methylation to introduce the methylamino group.
Amidation Reaction: The anthracene derivative is then subjected to an amidation reaction with 3-aminopropylamine to form the intermediate compound.
Quaternization: The final step involves the quaternization of the intermediate with trimethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the quinone derivatives back to the original anthracene structure.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ammonium group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Restored anthracene structure.
Substitution: Various substituted ammonium compounds.
Applications De Recherche Scientifique
3-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium hydroxide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets, primarily involving the anthracene and ammonium groups. These interactions can influence various biochemical pathways, including:
DNA Intercalation: The anthracene moiety can intercalate into DNA, disrupting its structure and function.
Protein Binding: The ammonium group can form ionic bonds with negatively charged amino acids in proteins, altering their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Anthraquinone: Shares the anthracene core but lacks the ammonium group.
N,N-Dimethyl-9,10-anthracenediamine: Similar structure but with different substituents on the anthracene ring.
Uniqueness
3-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium hydroxide is unique due to its combination of anthracene and ammonium groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Propriétés
Numéro CAS |
93966-69-9 |
|---|---|
Formule moléculaire |
C21H26N3O2.HO C21H27N3O3 |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
trimethyl-[3-[[4-(methylamino)-9,10-dioxoanthracen-1-yl]amino]propyl]azanium;hydroxide |
InChI |
InChI=1S/C21H25N3O2.H2O/c1-22-16-10-11-17(23-12-7-13-24(2,3)4)19-18(16)20(25)14-8-5-6-9-15(14)21(19)26;/h5-6,8-11H,7,12-13H2,1-4H3,(H-,22,23,25,26);1H2 |
Clé InChI |
SNSOEOKMOHRSAA-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C2C(=C(C=C1)NCCC[N+](C)(C)C)C(=O)C3=CC=CC=C3C2=O.[OH-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


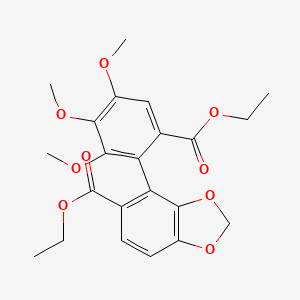
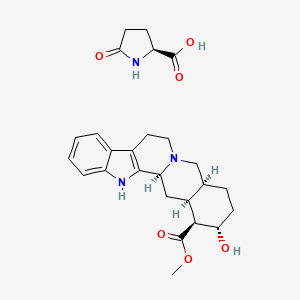
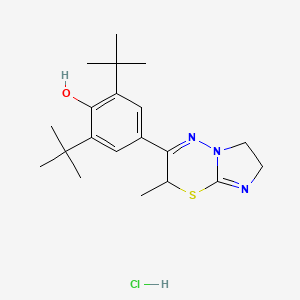
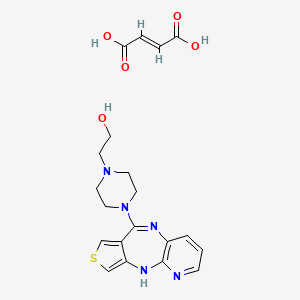

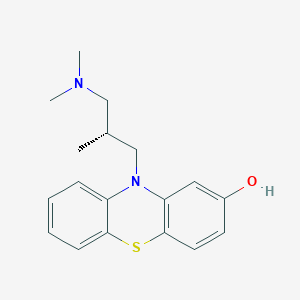
![2-(Dimethylamino)-N-[4-hydroxy-3-[1-oxo-3-[3-(trifluoromethyl)phenyl]allyl]phenyl]acetamide](/img/structure/B12702462.png)
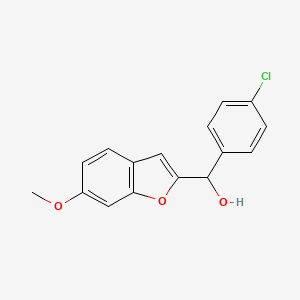
![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-5-ethylsulfanyl-2,3-dimethoxybenzamide;oxalic acid](/img/structure/B12702477.png)
